molecular formula C13H13N3OS B14899098 n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine

n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine

Cat. No.: B14899098
M. Wt: 259.33 g/mol
InChI Key: CCTPANPPTSNKIO-UHFFFAOYSA-N
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Description

n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine: is a heterocyclic compound that contains both thiazole and benzoxazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine typically involves the coupling of a thiazole derivative with a benzoxazole derivative. One common method includes the reaction of 2-aminobenzoxazole with 2-(2-methylthiazol-4-yl)ethylamine under reflux conditions in a suitable solvent such as acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the benzoxazole ring may produce amines .

Mechanism of Action

The mechanism of action of n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in cells. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoxazole ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

  • n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]thiazol-2-amine
  • n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]imidazol-2-amine
  • n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine derivatives

Uniqueness: this compound is unique due to the presence of both thiazole and benzoxazole rings, which confer a combination of biological activities not typically found in compounds containing only one of these rings. This dual-ring structure enhances its potential as a multifunctional therapeutic agent .

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H13N3OS/c1-9-15-10(8-18-9)6-7-14-13-16-11-4-2-3-5-12(11)17-13/h2-5,8H,6-7H2,1H3,(H,14,16)

InChI Key

CCTPANPPTSNKIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC2=NC3=CC=CC=C3O2

Origin of Product

United States

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